N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is a synthetic compound that incorporates both indole and triazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Triazole derivatives are also significant due to their wide range of pharmacological activities .
Preparation Methods
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps:
Synthesis of 6-bromo-1H-indole: This can be achieved through the bromination of indole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the ethyl linker: The 6-bromo-1H-indole is then reacted with an ethylating agent to introduce the ethyl group.
Attachment of the triazole moiety: The ethylated indole is then reacted with 4H-1,2,4-triazole in the presence of a suitable base.
Formation of the final compound: The resulting intermediate is then reacted with 2-(4H-1,2,4-triazol-4-yl)phenoxyacetic acid to form the final compound.
Chemical Reactions Analysis
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The triazole moiety can also interact with biological targets, enhancing the compound’s overall activity .
Comparison with Similar Compounds
Similar compounds include other indole and triazole derivatives:
Indole derivatives: Such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, which have antiviral activities.
Triazole derivatives: Such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one, which have antioxidant potential.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to the combination of both indole and triazole moieties, which may result in synergistic effects and enhanced biological activities .
Properties
Molecular Formula |
C20H18BrN5O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-[2-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-6-5-15-7-9-25(18(15)11-16)10-8-22-20(27)12-28-19-4-2-1-3-17(19)26-13-23-24-14-26/h1-7,9,11,13-14H,8,10,12H2,(H,22,27) |
InChI Key |
YYUJQIYIXSSXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCC(=O)NCCN3C=CC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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